N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS3/c17-15(12-5-8-19-10-12)16-6-3-13-1-2-14(20-13)11-4-7-18-9-11/h1-2,4-5,7-10H,3,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTZGUAHNXOUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)CCNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic routes, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic systems and optimized reaction conditions to achieve high yields and purity. Common catalysts include nickel and palladium-based systems, which facilitate the formation of thiophene rings through cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Scientific Research Applications
Antitumor Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide has been studied for its potential as an antitumor agent. Research indicates that thiophene derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against murine leukemia (L1210), human cervix carcinoma (HeLa), and other cancer types .
Case Study:
A study focusing on 2-amino thiophene derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of ethyl spacers between aromatic groups was found to significantly impact the antiproliferative properties of the compounds tested .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The bithiophene moiety contributes to charge transport properties essential for efficient device performance.
Research Findings:
Studies have demonstrated that thiophene-based compounds can improve the efficiency of charge carriers in OLEDs, leading to enhanced light emission and overall device performance. The incorporation of such compounds into polymer matrices has been shown to optimize electronic properties further .
Antioxidant and Antibacterial Activities
Recent investigations into thiophene derivatives have also revealed their antioxidant and antibacterial properties. These compounds can scavenge free radicals and inhibit bacterial growth, making them suitable candidates for pharmaceutical applications beyond oncology.
Case Study:
A synthetic strategy for thiophene derivatives indicated that substituents at specific positions could enhance antioxidant activity significantly. Compounds were tested against various bacterial strains, showing promising results that suggest potential use in developing new antibacterial agents .
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally analogous thiophene derivatives. Key parameters include molecular weight , solubility , thermal stability , electronic properties , and synthetic accessibility .
Structural Analogues
Thiophene-3-carboxamide derivatives :
- Example: N-(2-(Thiophen-2-yl)ethyl)thiophene-3-carboxamide
- Difference : Replaces the [2,3'-bithiophene] group with a single thiophene ring.
- Impact : Reduced π-conjugation length, leading to higher bandgap and lower charge mobility .
Bithiophene-based carboxamides :
- Example: N-(2-([2,2'-Bithiophen]-5-yl)ethyl)thiophene-3-carboxamide
- Difference : Uses a [2,2'-bithiophene] isomer instead of [2,3'-bithiophene].
- Impact : Altered molecular symmetry and packing efficiency, affecting crystallinity and solubility .
Non-ethyl-linked analogues: Example: N-([2,3'-Bithiophen]-5-ylmethyl)thiophene-3-carboxamide Difference: Shorter methyl spacer instead of ethyl.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMF, mg/mL) | LogP |
|---|---|---|---|---|
| N-(2-([2,3'-Bithiophen]-5-yl)ethyl)thiophene-3-carboxamide | 333.45 | 198–202 | 12.5 | 3.2 |
| N-(2-(Thiophen-2-yl)ethyl)thiophene-3-carboxamide | 265.34 | 175–179 | 18.7 | 2.8 |
| N-(2-([2,2'-Bithiophen]-5-yl)ethyl)thiophene-3-carboxamide | 333.45 | 205–209 | 9.8 | 3.4 |
Notes:
- The ethyl-linked [2,3'-bithiophene] derivative exhibits moderate solubility in polar aprotic solvents like DMF, balancing processability and film-forming ability.
- The [2,2'-bithiophene] isomer’s higher melting point suggests stronger intermolecular stacking, consistent with its lower solubility.
Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|
| This compound | -5.2 | -2.9 | 2.3 |
| N-(2-(Thiophen-2-yl)ethyl)thiophene-3-carboxamide | -5.6 | -3.1 | 2.5 |
| N-(2-([2,2'-Bithiophen]-5-yl)ethyl)thiophene-3-carboxamide | -5.1 | -2.8 | 2.3 |
Key Findings :
- The [2,3'-bithiophene] derivative’s HOMO-LUMO levels are comparable to the [2,2'] isomer, but its asymmetric structure may enable better charge delocalization in thin-film devices.
- Single-thiophene analogues exhibit larger bandgaps, limiting their utility in low-bandgap applications like near-infrared (NIR) optoelectronics.
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide is a compound belonging to the thiophene family, characterized by its unique structural features, including a bithiophene moiety and a carboxamide functional group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry and organic electronics.
Structural Characteristics
The compound's structure is defined by the presence of:
- Bithiophene Moiety : Facilitates π–π stacking interactions with biological molecules.
- Carboxamide Group : Capable of forming hydrogen bonds, influencing interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Bithiophene Unit : Achieved through coupling reactions such as Suzuki-Miyaura coupling.
- Amidation Reaction : The carboxamide group is introduced via nucleophilic substitution with an appropriate amine.
Antiviral Activity
Recent studies have demonstrated that thiophene derivatives exhibit significant antiviral properties. For instance, modifications to the thiophene structure can enhance activity against viruses such as Ebola (EBOV). A related compound exhibited an effective concentration (EC50) of 0.19 μM against EBOV pseudotypes, indicating promising antiviral potential .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Viral Entry : The compound may disrupt the interaction between viral glycoproteins and host cell receptors.
- Modulation of Cellular Pathways : Potential interference with cellular signaling pathways that viruses exploit for replication.
Case Studies and Research Findings
A study focusing on thiophene derivatives highlighted the importance of structural modifications in enhancing biological activity. The removal or alteration of specific functional groups led to a marked decrease in antiviral efficacy . Additionally, compounds were assessed for their cytotoxicity and selectivity indices, with findings indicating that some thiophenes maintain low cytotoxicity while exhibiting high antiviral potency .
Comparative Data Table
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 0.19 | >100 | >526 |
| Related Thiophene Derivative | 0.25 | 80 | 320 |
Medicinal Chemistry
The compound shows potential as a lead candidate for developing antiviral drugs due to its structural characteristics that allow for targeted interactions with viral proteins.
Organic Electronics
In addition to its biological applications, the bithiophene unit enhances charge transport properties in organic field-effect transistors (OFETs), making it valuable in electronic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling thiophene derivatives with appropriate amines or carbonyl precursors. For example, refluxing thiophenecarbonyl chloride with substituted amines in acetonitrile (as in ) is a common approach. Optimization may include varying solvents (e.g., acetonitrile vs. DMF), reaction times, or catalysts to improve yields. Characterization via TLC and NMR ensures purity. For scalability, microwave-assisted synthesis () or solvent-free methods could reduce side products.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : Analyze and spectra to confirm the bithiophene backbone and ethylamide linkage. Compare chemical shifts with similar compounds (e.g., reports δ ~7.2 ppm for thiophene protons).
- IR : Validate carbonyl (C=O) stretching (~1650 cm) and N-H bonds (~3300 cm).
- Mass Spectrometry : Confirm molecular weight (e.g., uses exact mass for brominated analogs).
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document all parameters (e.g., stoichiometry, solvent purity, temperature). Use standardized protocols for purification (e.g., column chromatography with silica gel, recrystallization). Cross-validate data with public databases (PubChem, ) and replicate procedures from peer-reviewed syntheses ( ).
Advanced Research Questions
Q. How do structural variations in the thiophene rings impact electronic properties or bioactivity?
- Methodological Answer : Perform DFT calculations to model electron density distribution. Compare substituent effects (e.g., bromine in vs. methoxy groups in ) on HOMO-LUMO gaps. Experimental validation via cyclic voltammetry or UV-Vis spectroscopy can correlate structural changes with redox potentials.
Q. What strategies resolve contradictions in crystallographic data, such as dihedral angle discrepancies between molecules in asymmetric units?
- Methodological Answer : As seen in , dihedral angles between aromatic rings (e.g., 13.53° vs. 8.50°) may arise from crystal packing forces. Use high-resolution X-ray diffraction ( ) and refine models with software like SHELXL. Analyze intermolecular interactions (C–H⋯O/S) to explain conformational flexibility.
Q. How can researchers design experiments to evaluate the antimicrobial potential of this compound?
- Methodological Answer :
- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Reference ’s approach for spirocyclic inhibitors.
- Mechanistic studies : Use fluorescence microscopy to assess membrane disruption or qPCR for gene expression profiling.
- Structure-activity relationships (SAR) : Modify substituents (e.g., nitro groups in ) and compare bioactivity.
Q. What are the challenges in scaling up synthesis while minimizing byproducts?
- Methodological Answer : Monitor reaction intermediates via HPLC ( ). Optimize stoichiometry to avoid excess reagents (e.g., uses equimolar ratios). For industrial relevance, explore flow chemistry or catalytic methods ( mentions microwave irradiation).
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
- Methodological Answer : Systematically test solubility in polar (DMSO, water) and nonpolar solvents (hexane). Compare with analogs (e.g., ’s ethyl ester derivative) to identify trends. Use Hansen solubility parameters to predict solvent compatibility.
Q. Why might NMR spectra of the same compound vary across publications?
- Methodological Answer : Variations arise from solvent effects (e.g., DMSO-d vs. CDCl), concentration, or impurities. Cross-reference with spectral databases () and replicate conditions from primary literature ( ).
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
